molecular formula C17H22N2O B14647766 3-Ethyl-1-[2-(1H-indol-3-yl)ethyl]piperidin-2-one CAS No. 53956-14-2

3-Ethyl-1-[2-(1H-indol-3-yl)ethyl]piperidin-2-one

Cat. No.: B14647766
CAS No.: 53956-14-2
M. Wt: 270.37 g/mol
InChI Key: KNGGUCCELJIYDP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-[2-(1H-indol-3-yl)ethyl]piperidin-2-one typically involves the construction of the indole and piperidine rings followed by their coupling. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives using transition metal catalysts such as ruthenium or cobalt .

Industrial Production Methods

Industrial production of such compounds often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability .

Mechanism of Action

The mechanism of action of 3-Ethyl-1-[2-(1H-indol-3-yl)ethyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity . The piperidine ring may enhance the compound’s binding affinity and selectivity for these targets .

Properties

CAS No.

53956-14-2

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

3-ethyl-1-[2-(1H-indol-3-yl)ethyl]piperidin-2-one

InChI

InChI=1S/C17H22N2O/c1-2-13-6-5-10-19(17(13)20)11-9-14-12-18-16-8-4-3-7-15(14)16/h3-4,7-8,12-13,18H,2,5-6,9-11H2,1H3

InChI Key

KNGGUCCELJIYDP-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCN(C1=O)CCC2=CNC3=CC=CC=C32

Origin of Product

United States

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